molecular formula C8H11BrN2 B8193344 1-Allyl-3-vinylimidazolium bromide

1-Allyl-3-vinylimidazolium bromide

Cat. No. B8193344
M. Wt: 215.09 g/mol
InChI Key: ZPMDZBOORVETFL-UHFFFAOYSA-M
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Description

1-Allyl-3-vinylimidazolium bromide is a compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 g/mol . This compound is also known by other names such as 1-Allyl-3-vinyl-1H-imidazol-3-ium bromide and 1-vinyl-3-allylimidazolium bromide .


Synthesis Analysis

The compound can be synthesized from 1-vinylimidazole and allyl bromide . In one study, it was used as both a cross-linker and an organic functionalized reagent to prepare a new periodic imidazolium-bridged hybrid monolithic column . The process involved a one-step free-radical polymerization with polyhedral oligomeric silsesquioxane methacryl substituted .


Molecular Structure Analysis

The InChI of 1-Allyl-3-vinylimidazolium bromide is InChI=1S/C8H11N2.BrH/c1-3-5-10-7-6-9 (4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 . Its Canonical SMILES is C=CC [N+]1=CN (C=C1)C=C. [Br-] .


Chemical Reactions Analysis

1-Allyl-3-vinylimidazolium bromide has been found to form an excellent suppression layer on the carbon steel surface, which is due to the presence of the vinyl group in the molecular structure . This property makes it a potential corrosion inhibitor for carbon steel .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 and a topological polar surface area of 8.8 Ų . The compound’s complexity is 131 .

Mechanism of Action

The compound acts as a mixed-type inhibitor and its adsorption obeys the Langmuir adsorption isotherm . Molecular dynamic simulations suggest that the addition of the vinyl group increases the interaction energy between the compound and the (0 0 1) plane of Fe .

properties

IUPAC Name

1-ethenyl-3-prop-2-enylimidazol-3-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMDZBOORVETFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CN(C=C1)C=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-vinylimidazolium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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